molecular formula C14H14BrN3 B8626727 6-Bromo-N-(4-cyclopropylpyridin-2-yl)-4-methylpyridin-2-amine

6-Bromo-N-(4-cyclopropylpyridin-2-yl)-4-methylpyridin-2-amine

Cat. No.: B8626727
M. Wt: 304.18 g/mol
InChI Key: QWIBFMNNSBJFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-(4-cyclopropylpyridin-2-yl)-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C14H14BrN3 and its molecular weight is 304.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14BrN3

Molecular Weight

304.18 g/mol

IUPAC Name

6-bromo-N-(4-cyclopropylpyridin-2-yl)-4-methylpyridin-2-amine

InChI

InChI=1S/C14H14BrN3/c1-9-6-12(15)17-14(7-9)18-13-8-11(4-5-16-13)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,16,17,18)

InChI Key

QWIBFMNNSBJFDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)NC2=NC=CC(=C2)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry round bottomed flask was charged with 2-amino-4-cyclopropylpyridine (5.00 g, 31.7 mmol) and 2,6-dibromo-4-methylpyridine (7.95 g, 31.7 mmol). The reaction vessel was placed under an atmosphere of nitrogen (3× vacuum/N2 cycle), then 1,4-dioxane (100 mL) was added and the mixture was degassed with a steady stream of nitrogen for 30 minutes. Sodium tert-butoxide (3.35 g, 34.8 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride (0.49 g, 0.75 mmol) were added to the reaction flask, then the reaction was stirred at room temperature for 15 minutes then heated to 50° C. for five hours. After cooling to room temperature for 14 hours, the resulting reaction mixture was poured into water (200 mL) and extracted with ethyl acetate (2×100 mL). The combined organic layers were further washed with water and brine (200 mL portions). The organic phase was dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield an oil. The crude product was purified by silica gel chromatography (0-30% ethyl acetate/hexanes) to give the title compound as a brown solid. 1H NMR (600 MHz, DMSO-d6) δ 9.80 (s, 1H), 8.06 (d, J=5.3 Hz, 1H), 7.70 (s, 1H), 7.23 (s, 1H), 6.92 (s, 1H), 6.61 (dd, J=1.4, 5.3 Hz, 1H), 2.25 (s, 3H), 1.91-1.78 (m, 1H), 1.09-0.98 (m, 2H), 0.82-0.66 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.35 g
Type
reactant
Reaction Step Three
Quantity
0.49 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.